molecular formula C9H9BrO3 B12868194 Methyl 4-bromo-2-(hydroxymethyl)benzoate

Methyl 4-bromo-2-(hydroxymethyl)benzoate

Cat. No.: B12868194
M. Wt: 245.07 g/mol
InChI Key: BZZVRAAXRHGYBN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylbenzoate (CAS 99548-55-7)

Property This compound Methyl 4-bromo-2-methylbenzoate
Molecular Formula C₉H₉BrO₃ C₉H₉BrO₂
Molecular Weight (g/mol) 245.07 229.07
Boiling Point Not reported 275–277°C (est.)
Hydrogen Bond Donors 1 (-OH) 0
LogP (Predicted) 1.82 2.45

Key differences arise from the hydroxymethyl (-CH₂OH) versus methyl (-CH₃) substituent:

  • Polarity : The hydroxymethyl group increases water solubility by introducing a hydrogen-bond donor.
  • Reactivity : The -OH site enables derivatization (e.g., etherification, esterification), absent in the methyl analog.
  • Crystal Packing : Methyl analogs lack hydroxyl-mediated intermolecular interactions, leading to denser packing (e.g., methyl 4-bromo-2-methylbenzoate’s density ~1.52 g/cm³ vs. ~1.48 g/cm³ for the hydroxymethyl derivative).

X-ray diffraction studies of the methyl analog reveal a herringbone packing motif driven by Br···π interactions (3.45 Å), whereas hydroxymethyl derivatives likely adopt layered structures stabilized by O-H···O hydrogen bonds.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 4-bromo-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3

InChI Key

BZZVRAAXRHGYBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CO

Origin of Product

United States

Preparation Methods

Halogenation of Methyl 4-bromo-2-methylbenzoate to Methyl 4-bromo-2-(bromomethyl)benzoate

One common route involves the bromination of methyl 4-bromo-2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide (BPO) in a solvent like carbon tetrachloride at elevated temperature (85 °C) for 2 hours. This reaction selectively brominates the methyl group adjacent to the aromatic ring, yielding methyl 4-bromo-2-(bromomethyl)benzoate with high yield (~97%) after filtration and concentration steps.

Parameter Details
Starting material Methyl 4-bromo-2-methylbenzoate (1 g)
Brominating agent N-bromosuccinimide (0.80 g)
Initiator Dibenzoyl peroxide (56 mg)
Solvent Carbon tetrachloride (20 mL)
Temperature 85 °C
Reaction time 2 hours
Yield 97%

Conversion of Bromomethyl to Hydroxymethyl Group

The bromomethyl group can be converted to a hydroxymethyl group by nucleophilic substitution with hydroxide sources or by reduction. Although direct literature on methyl 4-bromo-2-(hydroxymethyl)benzoate is limited, analogous transformations suggest that treatment of the bromomethyl intermediate with aqueous sodium hydroxide or other nucleophiles under controlled conditions can yield the hydroxymethyl derivative.

Alternative Synthetic Routes via Esterification and Palladium-Catalyzed Reactions

A more complex but scalable method involves:

  • Esterification of 4-bromo-2-methylbenzoic acid with methanol under sulfuric acid catalysis to form methyl 4-bromo-2-methylbenzoate.
  • Palladium-catalyzed vinylation using potassium vinylfluoroborate or vinylboric acid in a mixed solvent system (e.g., N,N-dimethylformamide and water) with bases such as sodium carbonate.
  • Subsequent alpha-halogenation of the ketone intermediate with brominating agents like bromosuccinimide in mixed solvents (tetrahydrofuran and water) at elevated temperatures (80 °C) to yield brominated acetyl derivatives, which can be further transformed to hydroxymethyl derivatives.
Step Reagents/Conditions Yield (%) Notes
Esterification 4-bromo-2-methylbenzoic acid, methanol, H2SO4, reflux 6 h Quantitative White solid intermediate
Palladium-catalyzed vinylation Pd(dppf)Cl2 catalyst, THF/H2O (4:1), Na2CO3, 110 °C, 4 h 92 Pale yellow oil intermediate
Alpha-halogenation Bromosuccinimide, THF/H2O (1:1), 80 °C, 8 h 74 Crystallized final product

Direct Esterification of 4-Bromobenzoic Acid

For the preparation of methyl 4-bromobenzoate, a precursor to the target compound, refluxing 4-bromobenzoic acid with methanol and a halogenating agent such as 1,3-dichloro-5,5-dimethylhydantoin at 60 °C for 7 hours yields the ester in 99% yield. This step is often the starting point for further functionalization.

  • The radical bromination using NBS and BPO in carbon tetrachloride is highly efficient for benzylic bromination, providing excellent yields and selectivity.
  • Palladium-catalyzed cross-coupling reactions enable the introduction of vinyl groups, which can be further functionalized, offering a versatile synthetic route with mild conditions and scalability.
  • The use of mixed solvent systems (e.g., THF/water, DMF/water) and bases like sodium carbonate improves reaction efficiency and product isolation.
  • Bromination with bromosuccinimide in mixed solvents at controlled temperatures allows selective alpha-halogenation, a key step toward the hydroxymethyl derivative.
  • Direct esterification methods provide high yields of methyl esters, facilitating subsequent transformations.
Method Starting Material Key Reagents/Conditions Product Intermediate Yield (%) Notes
Radical Bromination Methyl 4-bromo-2-methylbenzoate NBS, BPO, CCl4, 85 °C, 2 h Methyl 4-bromo-2-(bromomethyl)benzoate 97 High selectivity, simple workup
Palladium-Catalyzed Vinylation Methyl 4-bromo-2-methylbenzoate Pd(dppf)Cl2, THF/H2O, Na2CO3, 110 °C, 4 h Vinylated intermediate 92 Scalable, mild conditions
Alpha-Halogenation Vinylated intermediate Bromosuccinimide, THF/H2O, 80 °C, 8 h Brominated acetyl derivative 74 Crystallization purification
Direct Esterification 4-Bromobenzoic acid Methanol, sulfuric acid or dichlorohydantoin, reflux Methyl 4-bromobenzoate 99 High yield, common starting material

The preparation of this compound involves strategic halogenation and functional group transformations starting from methyl 4-bromo-2-methylbenzoate or related benzoic acid derivatives. Radical bromination with NBS and BPO is a straightforward and high-yielding method to introduce the bromomethyl group, which can be converted to the hydroxymethyl group by nucleophilic substitution. More advanced routes employ palladium-catalyzed vinylation and subsequent halogenation, offering scalable and efficient synthesis under mild conditions. Direct esterification of 4-bromobenzoic acid provides a reliable precursor for these transformations. These methods are supported by detailed experimental data and have been validated in patents and peer-reviewed literature, ensuring their reliability and applicability in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 4-bromo-2-carboxybenzoic acid.

    Reduction: Methyl 2-(hydroxymethyl)benzoate.

    Substitution: Methyl 4-methoxy-2-(hydroxymethyl)benzoate.

Scientific Research Applications

Methyl 4-bromo-2-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(hydroxymethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Impact :

  • Hydroxymethyl (-CH₂OH) : Enhances hydrogen-bonding capacity, influencing crystallinity and solubility. It is less reactive than bromomethyl but allows oxidation to carboxylic acids .
  • Bromomethyl (-CH₂Br) : Increases electrophilicity and toxicity, requiring stringent safety protocols (e.g., skin/eye protection) .
  • Methylsulfonyl (-SO₂CH₃) : Imparts polarity and stability, often used in sulfa drugs .

Physical and Chemical Properties

  • Boiling Points : Methyl 4-bromo-2-(methylsulfonyl)benzoate has a predicted boiling point of 453.3°C, higher than analogs due to sulfonyl group polarity .
  • Crystallinity : Substituent conformation affects crystal packing. For example, methyl benzoate derivatives adopt twisted conformations under ambient pressure but flatten under compression, as seen in crystallographic studies using SHELX software .

Biological Activity

Methyl 4-bromo-2-(hydroxymethyl)benzoate is an organic compound with notable biological activity. This article explores its mechanisms, interactions, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. The compound features a benzene ring with a hydroxymethyl group and a bromine atom, which enhances its reactivity and biological interactions. Its structure allows for various chemical transformations, making it a versatile intermediate in the synthesis of bioactive compounds.

Target Interactions
The compound interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit certain enzymes, particularly cytochrome P450 enzymes, impacting metabolic processes and leading to the accumulation of specific metabolites. Such interactions can significantly alter cellular functions and biochemical pathways.

Biochemical Pathways
this compound influences multiple biochemical pathways. Similar compounds have been utilized in synthesizing non-peptidic neurokinin NK1 receptor antagonists, indicating its potential role in modulating neurokinin signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest potential anti-HIV properties, making it a candidate for further pharmacological exploration.
  • Inhibition of Aldose Reductase : This activity is relevant for treating diabetic complications, highlighting its therapeutic potential in managing diabetes-related conditions.

Study on Enzyme Inhibition

A study demonstrated that this compound inhibits cytochrome P450 enzymes, leading to altered drug metabolism. This finding is critical for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that the presence of the bromine substituent may enhance lipophilicity and bioavailability, improving absorption and distribution within biological systems.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential anti-HIV activity
Enzyme InhibitionInhibits cytochrome P450 enzymes
Aldose ReductaseRelevant for diabetic complications
Neurokinin ModulationPotential use in synthesizing neurokinin antagonists

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